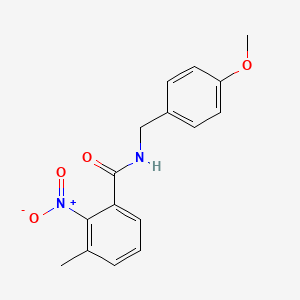
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been found to induce cell cycle arrest and inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments, including its high potency, low toxicity, and selectivity towards cancer cells. However, its limited solubility in aqueous solutions and the need for specialized purification techniques can be a limitation for its use in lab experiments.
Future Directions
There are several potential future directions for the research on N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide. One area of interest is the development of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide in combination with other anticancer drugs for improved efficacy. The use of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide in the treatment of inflammatory diseases such as rheumatoid arthritis is also an area of potential future research. Additionally, the study of the mechanism of action of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide and its effects on gene expression could lead to the identification of new targets for cancer therapy.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide involves the reaction of 4-methoxybenzylamine with 3-methyl-2-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide as a yellow crystalline solid. The purity and yield of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-3-5-14(15(11)18(20)21)16(19)17-10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKRFVLTYACKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)


![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)




![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)